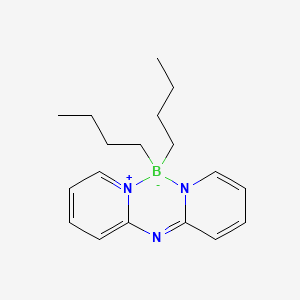
2-chloro-N-methyl-5-(4-pyridinyl)benzamide trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-methyl-5-(4-pyridinyl)benzamide trifluoroacetate is a chemical compound that has drawn the attention of researchers in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit biological activity against certain types of cancer cells, making it a promising candidate for the development of new anticancer drugs.
Mécanisme D'action
The mechanism of action of 2-chloro-N-methyl-5-(4-pyridinyl)benzamide trifluoroacetate involves the inhibition of tubulin polymerization, which is necessary for cell division. This results in cell cycle arrest and induction of apoptosis. The compound also activates the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and preventing the development of cancer.
Biochemical and physiological effects:
In addition to its anticancer activity, 2-chloro-N-methyl-5-(4-pyridinyl)benzamide trifluoroacetate has been found to exhibit anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound has also been investigated for its potential use in the treatment of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-chloro-N-methyl-5-(4-pyridinyl)benzamide trifluoroacetate in lab experiments is its high potency against cancer cells. This allows for lower concentrations of the compound to be used, reducing the risk of toxicity. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-methyl-5-(4-pyridinyl)benzamide trifluoroacetate. One area of interest is the development of new analogs of this compound with improved solubility and bioavailability. Another potential direction is the investigation of the use of this compound in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-chloro-N-methyl-5-(4-pyridinyl)benzamide trifluoroacetate involves the reaction of 2-chloro-5-nitrobenzoic acid with N-methyl-4-pyridinecarboxamide in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
2-chloro-N-methyl-5-(4-pyridinyl)benzamide trifluoroacetate has been extensively studied for its anticancer activity. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has been found to be particularly effective against breast cancer cells, as well as other types of cancer such as lung, colon, and prostate cancer. In addition to its anticancer activity, this compound has also been investigated for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2-chloro-N-methyl-5-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-15-13(17)11-8-10(2-3-12(11)14)9-4-6-16-7-5-9/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBUHWODSUQLTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4984187.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)
![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)

![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)

![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)

![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)
